5-Bromo-7-nitroisatin
Overview
Description
5-Bromo-7-nitroisatin is a derivative of isatin, a versatile molecule with significant applications in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromo-7-nitroisatin can be synthesized through the bromination of 7-nitroisatin. The bromination is typically carried out using pyridinium bromochromate (PBC) in an acetic acid medium. The reaction mixture is heated at 90°C for about 20 minutes . The product is then extracted using ether and purified.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The scalability of the process depends on the availability of starting materials and the efficiency of the bromination reaction.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-7-nitroisatin undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Sodium N-chlorobenzenesulfonamide (CAB) in alkaline medium at 35°C.
Substitution: Palladium catalysts in the presence of boronic acids for Suzuki-Miyaura coupling.
Major Products:
Oxidation: Anthranilic acids.
Substitution: Various substituted isatin derivatives depending on the boronic acid used.
Scientific Research Applications
5-Bromo-7-nitroisatin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5-Bromo-7-nitroisatin exerts its effects involves its interaction with specific molecular targets. For instance, as an inhibitor of CDK2, it binds to the active site of the enzyme, preventing its interaction with substrates necessary for cell cycle progression . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
5-Bromoisatin: Similar in structure but lacks the nitro group, which affects its reactivity and applications.
7-Nitroisatin:
Uniqueness: 5-Bromo-7-nitroisatin’s unique combination of bromine and nitro groups at specific positions enhances its reactivity and broadens its range of applications compared to its analogues .
Properties
IUPAC Name |
5-bromo-7-nitro-1H-indole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2O4/c9-3-1-4-6(5(2-3)11(14)15)10-8(13)7(4)12/h1-2H,(H,10,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJKJXDLBSKZDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=O)N2)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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